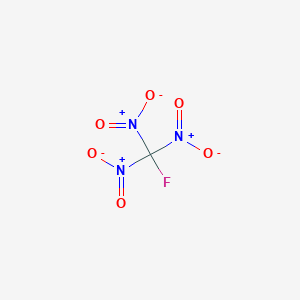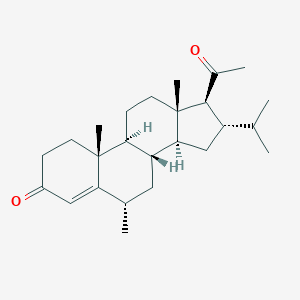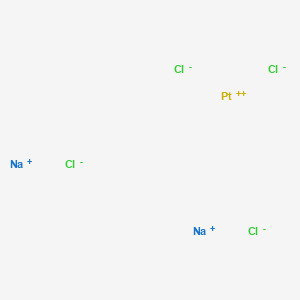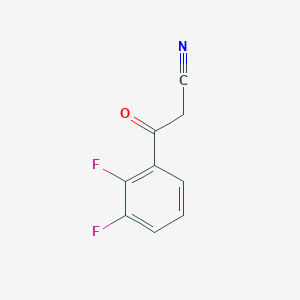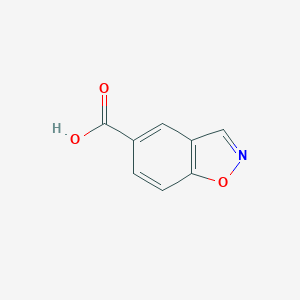
1,2-苯并恶唑-5-羧酸
描述
1,2-Benzoxazole-5-carboxylic acid is a heterocyclic aromatic organic compound. It consists of a benzene ring fused to an oxazole ring, with a carboxylic acid group attached to the fifth position of the oxazole ring. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
科学研究应用
1,2-Benzoxazole-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine: It has shown potential in the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties
作用机制
Target of Action
1,2-Benzoxazole-5-carboxylic acid, like other benzoxazole derivatives, has a diverse range of biological targets. These derivatives function by targeting various enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , cholinesterases , and others that are involved in the pathway of disease formation and proliferation .
Mode of Action
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . This interaction with the targets leads to changes in the function of these targets, thereby affecting the progression of diseases.
Biochemical Pathways
Benzoxazole derivatives, including 1,2-Benzoxazole-5-carboxylic acid, can affect a wide range of metabolic pathways and cellular processes in disease pathology . For instance, they can inhibit DNA topoisomerases, which are enzymes that control the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle .
Pharmacokinetics
The benzoxazole scaffold is known to be present in a wide range of pharmaceuticals , suggesting that it likely has favorable ADME properties.
Result of Action
The result of the action of 1,2-Benzoxazole-5-carboxylic acid can vary depending on the specific target and disease context. For instance, benzoxazole derivatives have been shown to possess potent anticancer activity . They can inhibit key enzymes involved in cancer formation and proliferation, leading to the death of cancer cells .
Action Environment
The action of 1,2-Benzoxazole-5-carboxylic acid can be influenced by various environmental factors. For instance, the synthesis of benzoxazole derivatives can be affected by different reaction conditions and catalysts . .
生化分析
Biochemical Properties
1,2-Benzoxazole-5-carboxylic acid is known to interact with various enzymes or proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, cholinesterases, etc. that are involved in the pathway of cancer formation and proliferation . The structural make-up of the benzoxazole scaffold allows efficient interaction with biological targets .
Cellular Effects
1,2-Benzoxazole-5-carboxylic acid has the ability to target a wide range of metabolic pathways and cellular processes in cancer pathology . It has been shown to possess potent anticancer activity . It is also known to have antimicrobial and antifungal activities .
Molecular Mechanism
The molecular mechanism of 1,2-Benzoxazole-5-carboxylic acid involves its ability to interact with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Metabolic Pathways
1,2-Benzoxazole-5-carboxylic acid is known to target a wide range of metabolic pathways
准备方法
Synthetic Routes and Reaction Conditions
1,2-Benzoxazole-5-carboxylic acid can be synthesized through various methods. One common approach involves the condensation of 2-aminophenol with carboxylic acids or their derivatives under specific reaction conditions. For instance, the reaction between 2-aminophenol and aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide and mesoporous titania–alumina mixed oxide at 50°C can yield 2-substituted benzoxazoles . Another method involves the use of nano-ZnO as a catalyst in the reaction between 1-formyl-9H-pyrido[3,4-b]indole and 2-aminophenol in dimethylformamide at 100°C .
Industrial Production Methods
Industrial production methods for 1,2-Benzoxazole-5-carboxylic acid typically involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The choice of catalysts and solvents, as well as reaction temperatures, are crucial factors in scaling up the production process.
化学反应分析
Types of Reactions
1,2-Benzoxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups such as alcohols.
Substitution: The benzoxazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like metal catalysts and ionic liquids . Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized benzoxazole derivatives, while reduction reactions can produce alcohol derivatives.
相似化合物的比较
1,2-Benzoxazole-5-carboxylic acid can be compared with other similar compounds such as:
Benzimidazole: Similar in structure but contains a nitrogen atom instead of an oxygen atom in the ring.
Benzisoxazole: Contains an isoxazole ring instead of an oxazole ring.
Benzothiazole: Contains a sulfur atom in place of the oxygen atom in the ring.
The uniqueness of 1,2-Benzoxazole-5-carboxylic acid lies in its specific interactions with biological targets and its diverse range of applications in various fields.
属性
IUPAC Name |
1,2-benzoxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)5-1-2-7-6(3-5)4-9-12-7/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUODCXVXSZEMHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C=NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


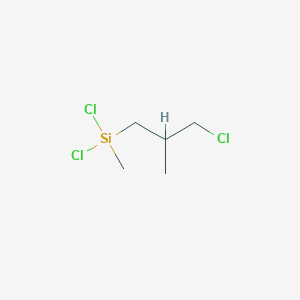
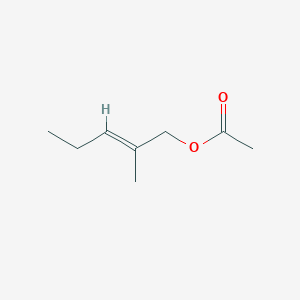
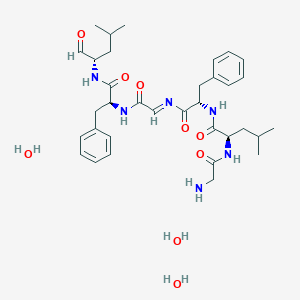
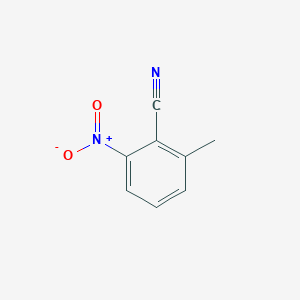
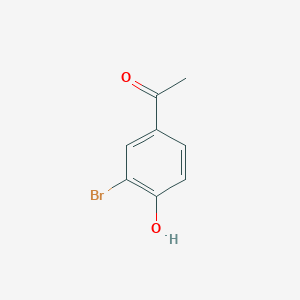

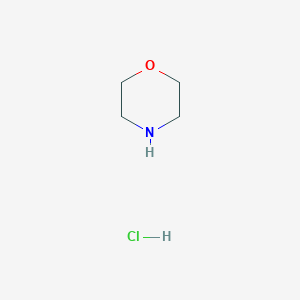
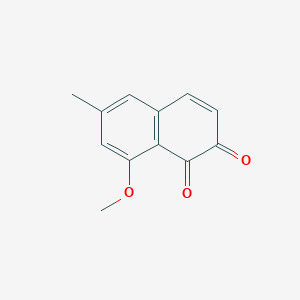
![methyl 8-[(2S,3R)-3-[[(2S,3R)-3-pentyloxiran-2-yl]methyl]oxiran-2-yl]octanoate](/img/structure/B157234.png)
![1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI)](/img/structure/B157236.png)
